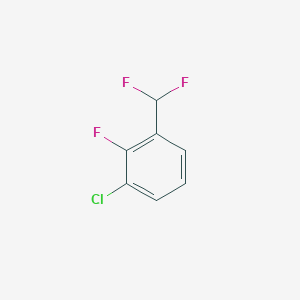

1-Chloro-3-(difluoromethyl)-2-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like “1-Chloro-3-(difluoromethyl)-2-fluorobenzene” belong to a class of organic compounds known as halogenated hydrocarbons. These are carbon-based compounds that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine). They have diverse properties and uses, depending on their specific structure .

Synthesis Analysis

The synthesis of halogenated hydrocarbons can involve various methods, including halogenation of hydrocarbons and substitution reactions. The specific method would depend on the structure of the desired product .

Molecular Structure Analysis

The molecular structure of a compound like “1-Chloro-3-(difluoromethyl)-2-fluorobenzene” would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational chemistry can be used to analyze the molecular structure .

Chemical Reactions Analysis

The chemical reactions of halogenated hydrocarbons can be quite diverse, depending on their specific structure. They can undergo reactions such as elimination, substitution, and addition. The specific reactions would depend on factors like the type and position of the halogen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-Chloro-3-(difluoromethyl)-2-fluorobenzene” would depend on its specific structure. These properties could include things like boiling point, melting point, density, solubility, and reactivity .

Aplicaciones Científicas De Investigación

- 1-Chloro-3,3-dimethylbutane serves as a crucial raw material and intermediate in organic synthesis. Researchers utilize it to create more complex molecules, such as pharmaceuticals, agrochemicals, and specialty chemicals .

- In recent years, there has been growing interest in environmentally friendly alternatives. 1-Chloro-3,3-dimethylbutane is part of this trend. For instance, it is a precursor in the synthesis of 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) , which has applications as a refrigerant and heat transfer fluid .

Organic Synthesis

Environmentally Friendly Alternatives

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with other substances at the molecular level. For pharmaceutical compounds, this often involves interactions with biological molecules like proteins or DNA. For other types of compounds, the mechanism of action might involve chemical reactions with other substances .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-chloro-3-(difluoromethyl)-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELHRDFHVBBIOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b]-1,8-naphthyridin-10(5H)-yl)acetamide](/img/structure/B2593858.png)

![Ethyl 2-[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2593862.png)

![5,5,7,7-Tetramethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2593863.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2593873.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2593874.png)